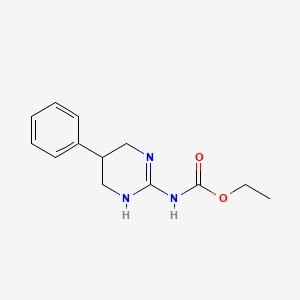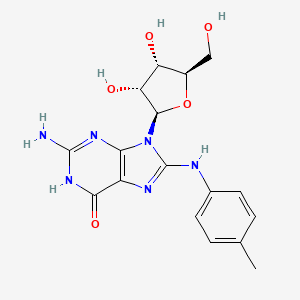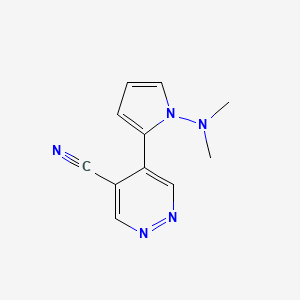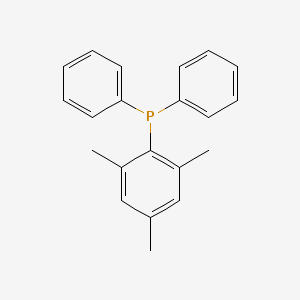![molecular formula C20H22N2O B12906419 4-[2-(3-Tert-butylphenyl)ethoxy]quinazoline CAS No. 207598-17-2](/img/structure/B12906419.png)
4-[2-(3-Tert-butylphenyl)ethoxy]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Tert-butylphenyl)ethoxy]quinazoline involves several steps:
Starting Materials: The synthesis begins with 4-hydroxyquinazoline and 4-tert-butylphenylethanol.
Reaction Conditions: The reaction is typically carried out in a solvent like dichloromethane, with pyridine as a base and triphenylphosphine as a catalyst.
Final Steps: The chlorinated intermediate is then reacted with 4-tert-butylphenylethanol to yield the final product.
Industrial Production Methods
Industrial production of fenazaquin follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of high-toxicity reagents like chlorine gas necessitates stringent safety measures .
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(3-Tert-butylphenyl)ethoxy]quinazoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazoline ring or the ethoxy group.
Substitution: The compound can undergo substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazoline N-oxides, while substitution can introduce various functional groups onto the quinazoline ring .
Aplicaciones Científicas De Investigación
4-[2-(3-Tert-butylphenyl)ethoxy]quinazoline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other quinazoline derivatives.
Biology: The compound is studied for its effects on cellular respiration and mitochondrial function.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its ability to inhibit mitochondrial NADH:ubiquinone reductase.
Industry: It is widely used in agriculture as an acaricide to control mite populations on crops like citrus, apples, and ornamental plants
Mecanismo De Acción
The primary mechanism of action of 4-[2-(3-Tert-butylphenyl)ethoxy]quinazoline involves inhibition of mitochondrial NADH:ubiquinone reductase. This enzyme is a key component of the mitochondrial respiratory chain, and its inhibition disrupts cellular respiration in mites, leading to their death .
Comparación Con Compuestos Similares
Similar Compounds
4-[2-(4-tert-Butylphenyl)ethoxy]quinazoline: A closely related compound with similar acaricidal properties.
Quinazoline derivatives: Other quinazoline-based compounds used in various applications, including pharmaceuticals and agrochemicals
Uniqueness
4-[2-(3-Tert-butylphenyl)ethoxy]quinazoline is unique due to its specific molecular structure, which confers high efficacy as an acaricide. Its ability to inhibit mitochondrial NADH:ubiquinone reductase sets it apart from other acaricides, making it particularly effective against resistant mite populations .
Propiedades
Número CAS |
207598-17-2 |
|---|---|
Fórmula molecular |
C20H22N2O |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
4-[2-(3-tert-butylphenyl)ethoxy]quinazoline |
InChI |
InChI=1S/C20H22N2O/c1-20(2,3)16-8-6-7-15(13-16)11-12-23-19-17-9-4-5-10-18(17)21-14-22-19/h4-10,13-14H,11-12H2,1-3H3 |
Clave InChI |
CWLDBWRJTOVMNF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=CC(=C1)CCOC2=NC=NC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[Ethoxy(phenyl)phosphoryl]glycine](/img/structure/B12906338.png)
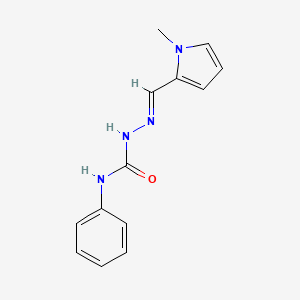
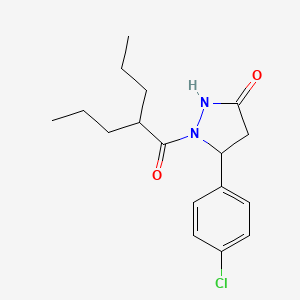
![[6,6'-Biquinoline]-4,4'-dicarboxylicacid, 2,2'-diphenyl-](/img/structure/B12906367.png)
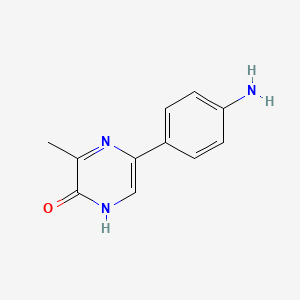
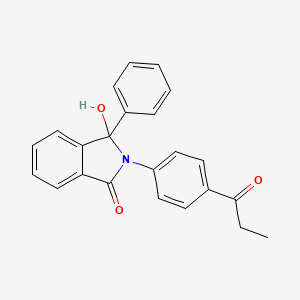

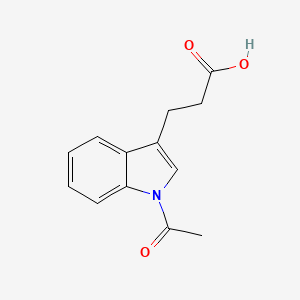
![4-Oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B12906381.png)
![N,N-Dimethyl-3-phenylimidazo[1,2-a]pyrazin-5-amine](/img/structure/B12906382.png)
